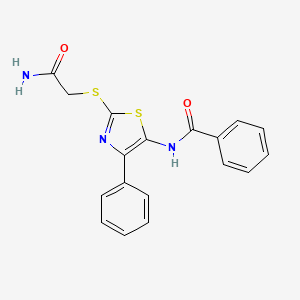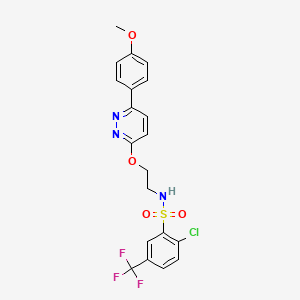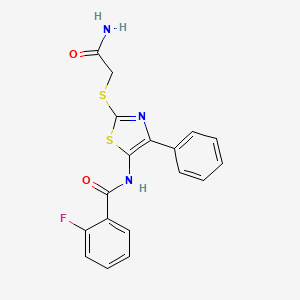
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
描述
“N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide” is a compound that has been studied for its potential use in the treatment of various diseases . It is a substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitor of autotaxin . The compound is used in the treatment of diseases such as cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .
作用机制
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a critical role in the activation of B cells and the production of antibodies. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, and the inhibition of antibody production. This compound has also been shown to modulate the activity of other immune cells, such as T cells, macrophages, and dendritic cells, which may contribute to its therapeutic effects in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies. In animal models, this compound has demonstrated efficacy in suppressing B cell activation and proliferation, and inhibiting antibody production. This compound has also shown efficacy in animal models of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide is its potent and selective inhibitory activity against BTK, which makes it a useful tool for studying the role of BTK in various diseases. This compound has also shown good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several potential future directions for the research and development of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Another area of interest is the development of more potent and selective inhibitors of BTK, which may have improved therapeutic efficacy and fewer side effects. Finally, the use of this compound in clinical trials for the treatment of various diseases will be an important area of future research.
科学研究应用
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation, and the inhibition of antibody production. This compound has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and in animal models of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
属性
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c19-14(22)11-24-18-20-15(12-7-3-1-4-8-12)17(25-18)21-16(23)13-9-5-2-6-10-13/h1-10H,11H2,(H2,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPRHRFDEQNCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3413205.png)
![3-(4-fluorophenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413222.png)
![5-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3413223.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B3413227.png)
![1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine](/img/structure/B3413233.png)
![1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413241.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413244.png)
![1-(2,5-difluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413258.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)

![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)

